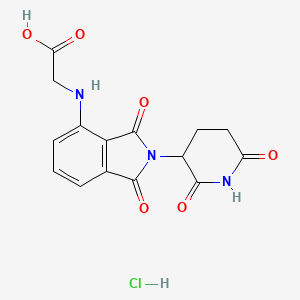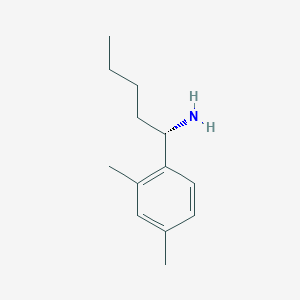
(S)-1-(2,4-Dimethylphenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,4-Dimethylphenyl)pentan-1-amine is an organic compound that belongs to the class of amines. It features a chiral center, making it optically active. The compound is characterized by a pentan-1-amine backbone with a 2,4-dimethylphenyl substituent at the first carbon. This structural motif is common in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dimethylphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with the chiral amine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,4-Dimethylphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties, possibly as a precursor to drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,4-Dimethylphenyl)pentan-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,4-Dimethylphenyl)pentan-1-amine: The enantiomer of the compound, with different optical activity.
1-(2,4-Dimethylphenyl)butan-1-amine: A homologous compound with a shorter carbon chain.
1-(2,4-Dimethylphenyl)hexan-1-amine: A homologous compound with a longer carbon chain.
Uniqueness
(S)-1-(2,4-Dimethylphenyl)pentan-1-amine is unique due to its specific chiral center and the presence of the 2,4-dimethylphenyl group, which may impart distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
(1S)-1-(2,4-dimethylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-5-6-13(14)12-8-7-10(2)9-11(12)3/h7-9,13H,4-6,14H2,1-3H3/t13-/m0/s1 |
InChI Key |
NRYAWKHWJAFSAV-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C=C(C=C1)C)C)N |
Canonical SMILES |
CCCCC(C1=C(C=C(C=C1)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B12986402.png)
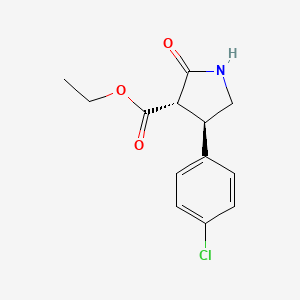
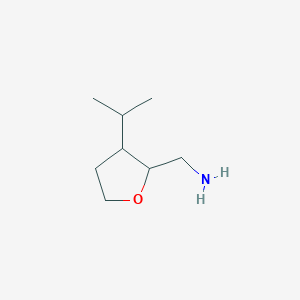
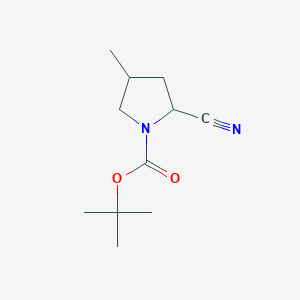
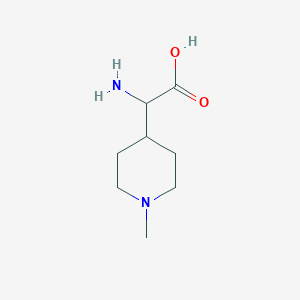
![tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12986433.png)
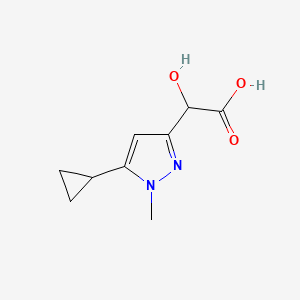
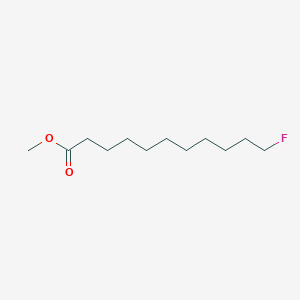
![2-(tert-Butyl) 5-methyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate](/img/structure/B12986453.png)
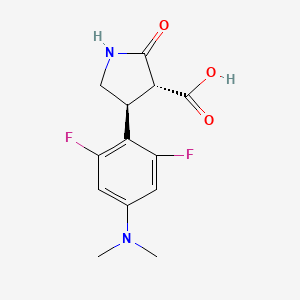

![(S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12986479.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12986488.png)
